

An In-depth Technical Guide to the Physicochemical Properties of Aerosol® 22

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aerosol 22**

Cat. No.: **B1594207**

[Get Quote](#)

Aerosol® 22, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a highly hydrophilic anionic surfactant. It is recognized for its excellent compatibility with electrolytes and its efficacy as a dispersant for inorganic materials and as a solubilizing agent.^{[1][2]} This technical guide provides a comprehensive overview of its physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Composition

Aerosol® 22 is typically supplied as a 35% aqueous solution. The active ingredient is a complex sulfosuccinamate derivative.

Property	Value	Reference(s)
Chemical Name	Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate	[3][4]
CAS Number	3401-73-8, 38916-42-6	[2][3]
Molecular Formula	C ₂₆ H ₄₃ NNa ₄ O ₁₀ S	[3][4]
Molecular Weight	653.65 g/mol	[3][4]
Typical Composition	35% Active Ingredient, 60% Water, 5% Ethyl Alcohol	[5]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Aerosol® 22. The data is primarily for the typical 35% solution as supplied.

General Properties

Property	Value	Reference(s)
Appearance	Clear, slightly cloudy solution	[2]
Color (Gardner Scale)	8 (maximum)	[2]
pH (as is)	7.0 - 8.0	[2]
Density	~1.12 g/mL at 25°C	[2]
Specific Gravity	~1.12 at 25°C	[2]
Viscosity	~53 cP at 25°C	[2]
Flash Point (Closed Cup)	59°C (137°F)	[2]
Freezing Point	Separates below 10°C (50°F)	[2]
Melting Point (of solids)	>200°C	[2]
Solids Content	34% - 36% by weight	[2]

Surface Activity

Aerosol® 22 is a potent surface-active agent, a property that underpins its utility as an emulsifier, dispersant, and solubilizer.[6][7]

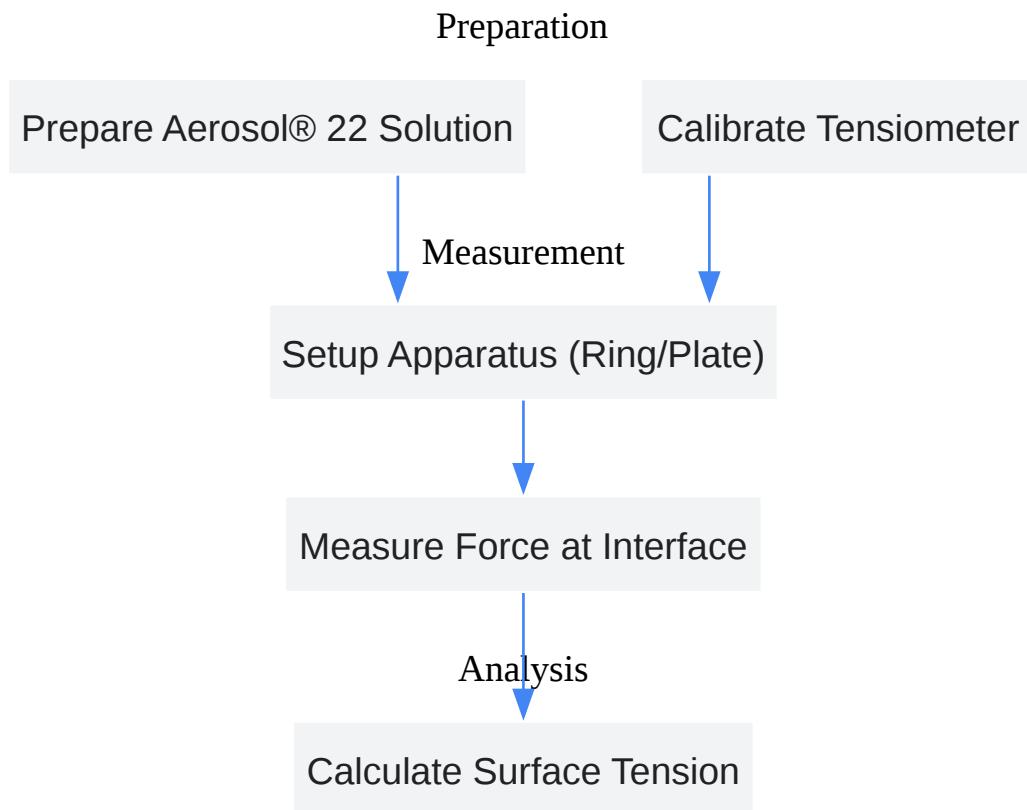
Property	Value	Reference(s)
Type	Anionic Surfactant	[2]
Surface Tension (0.1% solution)	36 mN/m	[1]
Critical Micelle Concentration	200 mg/L (0.02%)	[1]

Solubility Profile

As a highly hydrophilic surfactant, Aerosol® 22 exhibits excellent solubility in aqueous systems. While a precise saturation limit is not typically measured for surfactants due to micelle formation, its high concentration in commercial solutions indicates significant water solubility.[\[8\]](#)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of surfactants like Aerosol® 22 are outlined below.


Determination of Surface Tension (ASTM D1331-11)

This method covers the determination of surface tension of surfactant solutions using a force tensiometer.[\[9\]](#)[\[10\]](#)[\[11\]](#) The Du Noüy ring or Wilhelmy plate methods are commonly employed.[\[12\]](#)

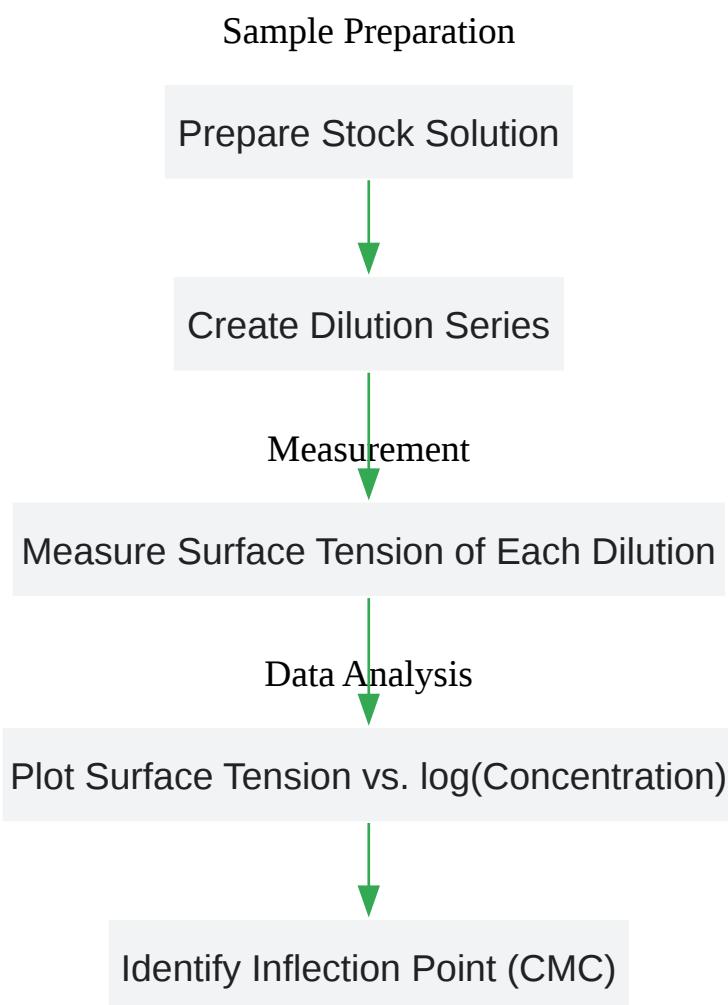
Methodology:

- Preparation of Solution: Prepare an aqueous solution of Aerosol® 22 at the desired concentration (e.g., 0.1% w/v) using deionized water.
- Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a weight of known mass.
- Apparatus Setup:
 - Use a clean platinum Du Noüy ring or Wilhelmy plate.
 - Place the test solution in a sample vessel, ensuring the temperature is controlled (e.g., 25°C).
- Measurement:
 - Immerse the ring or plate into the solution.
 - Slowly raise the sample vessel, causing the ring or plate to be pulled through the surface.
 - The instrument records the force required to pull the ring/plate through the interface.

- Calculation: The surface tension is calculated from the measured force, taking into account the dimensions of the ring or plate and applying necessary correction factors.

[Click to download full resolution via product page](#)

Workflow for Surface Tension Measurement.


Determination of Critical Micelle Concentration (CMC)

The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. The concentration at which the surface tension ceases to decrease significantly is the CMC.[5][13]

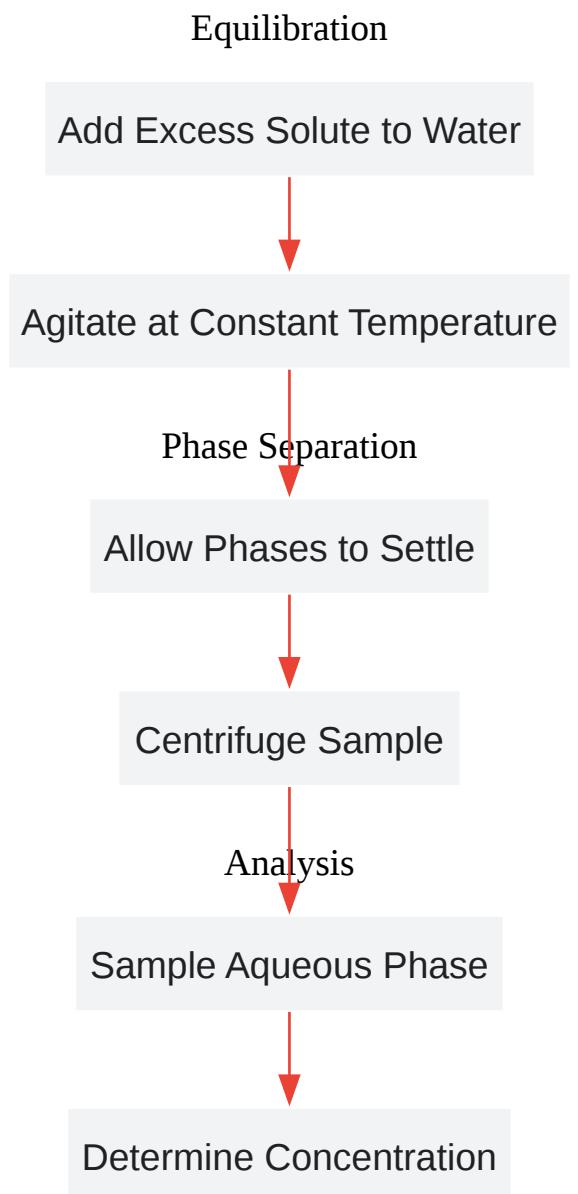
Methodology:

- Prepare Stock Solution: Create a concentrated stock solution of Aerosol® 22 in deionized water.

- Create Dilution Series: Prepare a series of dilutions from the stock solution, spanning a range of concentrations both below and above the expected CMC (200 mg/L).
- Measure Surface Tension: For each dilution, measure the surface tension using the protocol described previously (e.g., ASTM D1331-11).
- Plot Data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration ($\log C$).
- Determine CMC: The plot will show a region where surface tension decreases linearly with $\log C$, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the graph.

[Click to download full resolution via product page](#)

Workflow for CMC Determination.


Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 describes methods for determining the water solubility of substances. [14][15] For surfactants, which form micelles rather than a simple saturated solution, this test is considered challenging.[8] The flask method is generally applicable for substances with solubility above 10 mg/L.

Methodology:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration:
 - Add an excess amount of Aerosol® 22 to a known volume of deionized water in a flask.
 - Agitate the mixture at a controlled temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
- Phase Separation:
 - Allow the solution to stand at the test temperature to allow for the separation of undissolved material.
 - Centrifuge the sample to aid in the separation of the aqueous phase.
- Analysis:
 - Carefully extract a sample from the aqueous phase.
 - Determine the concentration of Aerosol® 22 in the sample using a suitable analytical method (e.g., HPLC, titration).

- Reporting: The water solubility is reported as the mass of the solute per volume of the solvent.

[Click to download full resolution via product page](#)

Workflow for Water Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. Aerosol 22 :ÈÇÐÁ!Ç°Á¤º,[ÈÇÐDatabase] - ÀÍÆ÷ÄÍ½º(ÁÖ) [infochems.co.kr]
- 3. Tetrasodium dicarboxyethyl stearyl sulfosuccinamate | SIELC Technologies [sielc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 7. specialchem.com [specialchem.com]
- 8. tegewa.de [tegewa.de]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. biolinscientific.com [biolinscientific.com]
- 11. store.astm.org [store.astm.org]
- 12. surface-technology-germany.de [surface-technology-germany.de]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. filab.fr [filab.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Aerosol® 22]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594207#what-are-the-physicochemical-properties-of-aerosol-22]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com